4-乙基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

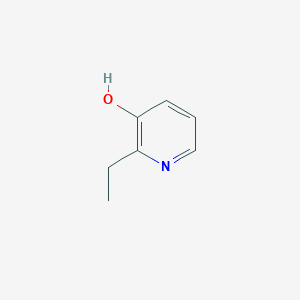

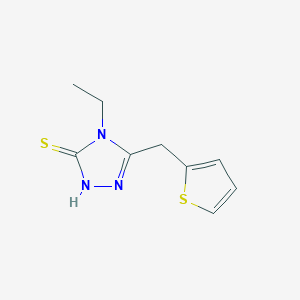

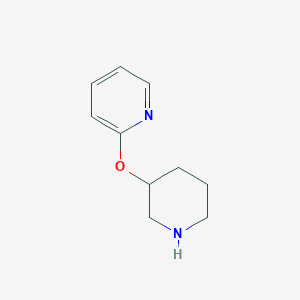

The compound of interest, 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, pharmacy, agriculture, and material science. The triazole core structure is recognized for its biological and corrosion inhibition activities, and the incorporation of a thiophene moiety is a promising area of research due to the potential for high yields and a wide range of activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves classical organic synthesis methods and has been confirmed using spectroscopic methods such as NMR . The synthesis of related compounds is typically carried out in solvent media and can involve various reagents and conditions to achieve the desired substitution patterns .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been determined, providing insights into the molecular and crystal structure compared to aromatic analogs .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical transformations, leading to a wide array of products with different substituents. These transformations can include condensation reactions to form Schiff bases, alkylation, and reactions with different halides or esters . The reactivity of these compounds can be discussed in terms of molecular electrostatic potential surfaces and electronic parameters, which can guide further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using a combination of methods that adhere to pharmacopoeia standards. These properties include melting points, solubility, and stability, which are essential for pharmacological applications. The compounds' structures are confirmed using elemental analysis, IR, and NMR spectroscopy, and their individuality is established through chromatographic methods . The biological activities of these compounds, such as antibacterial, antifungal, antioxidant, and potential inhibition of enzymes like cyclin-dependent kinase 5, are often predicted using theoretical calculations and then confirmed through experimental screening .

科学研究应用

合成和表征

- 合成方法:这种化合物及相关衍生物已通过各种方法合成。例如,碳二硫和水合肼在水中反应产生硫代碳酰肼,然后用于合成三唑衍生物 (Martin, 2020)。

- 表征:这些化合物已使用不同的光谱技术如NMR、IR和UV-Vis光谱进行表征,提供了有价值的结构和电子信息 (Sancak et al., 2007)。

化学性质和反应性

- 化学转化:已研究了这些三唑衍生物的各种化学转化,包括烷基化和与醛类的反应。这些研究为了解这些化合物的反应性和潜在应用提供了见解 (Ashry et al., 2006)。

- 区域选择性反应:已对涉及这些三唑衍生物的反应的区域选择性进行了研究,这是了解它们的化学行为和有针对性合成潜力的重要方面 (Aouad et al., 2013)。

生物活性

- 抗菌活性:一些三唑衍生物,包括类似于4-乙基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇的化合物,已表现出中等至良好的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力 (Bayrak et al., 2009)。

- 癌症研究:一些衍生物已显示对人类黑色素瘤、乳腺癌和胰腺癌细胞系具有细胞毒性,表明它们在癌症研究中的潜在应用 (Šermukšnytė等,2022)。

物理性质和应用

- 光谱和电子性质:研究揭示了三唑衍生物的光谱、电子、发光和非线性光学性质,这对材料科学应用可能是相关的 (Nadeem et al., 2017)。

属性

IUPAC Name |

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENZXJALVSDLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397562 |

Source

|

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667435-85-0 |

Source

|

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)